molecular formula C13H20ClNO B1463391 3-(2-Phenoxyethyl)piperidine hydrochloride CAS No. 1185298-31-0

3-(2-Phenoxyethyl)piperidine hydrochloride

Cat. No.: B1463391
CAS No.: 1185298-31-0
M. Wt: 241.76 g/mol
InChI Key: BRNHHCUGSIRUMP-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Phenoxyethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenoxyethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-phenoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12;/h1-3,6-7,12,14H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNHHCUGSIRUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-(2-Phenoxyethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Phenoxyethyl)piperidine Hydrochloride

Executive Summary

3-(2-Phenoxyethyl)piperidine hydrochloride is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and neurotransmitter reuptake inhibitors. As a structural isomer of the more common 4-substituted piperidines, the 3-substituted variant offers a unique vector for exploring structure-activity relationships (SAR), introducing chirality and altering the spatial orientation of the phenoxy pharmacophore.

This guide provides a comprehensive technical analysis of the molecule’s physiochemical properties, synthesis pathways, and analytical characterization, designed for researchers optimizing lead compounds or conducting fragment-based drug discovery.

Chemical Identity & Physiochemical Properties

The molecule consists of a piperidine ring substituted at the 3-position with a phenoxyethyl chain.[1][2] Unlike its 4-substituted counterpart, this molecule possesses a chiral center at C3, existing as a pair of enantiomers in its racemic form.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3-(2-Phenoxyethyl)piperidine hydrochloride
CAS Number (Free Base) 914299-44-8
CAS Number (HCl Salt) Not widely listed; typically synthesized in situ or custom ordered
Molecular Formula C₁₃H₁₉NO[3][4][5][6] · HCl
Molecular Weight 241.76 g/mol (Salt); 205.30 g/mol (Base)
SMILES C1CNCCC1CCOC2=CC=CC=C2.Cl
Chirality Racemic (contains one stereocenter at C3)
Physical Properties (Experimental & Predicted)
  • Appearance: White to off-white crystalline solid (HCl salt); Viscous oil (Free base).

  • Solubility:

    • Water:[7] High (HCl salt).

    • DMSO/Methanol: Soluble.

    • Dichloromethane: Soluble (Free base).

  • Acidity (pKa): ~10.8 (Piperidine Nitrogen). The secondary amine is highly basic, readily forming stable salts.

  • LogP (Free Base): ~2.5–2.8 (Predicted). The phenoxy group adds significant lipophilicity, balancing the polar amine.

Synthesis & Manufacturing Methodologies

The synthesis of 3-(2-Phenoxyethyl)piperidine requires controlling regiochemistry to ensure substitution at the C3 position rather than the nitrogen or C4.

Primary Route: Pyridine Reduction (High Fidelity)

The most robust route involves the construction of the carbon skeleton using a pyridine precursor, followed by catalytic hydrogenation. This avoids the regioselectivity issues of alkylating a pre-formed piperidine ring.

Protocol Logic:

  • Condensation: 3-Methylpyridine (beta-picoline) is lithiated and reacted with formaldehyde or a benzyl halide equivalent to extend the chain, eventually coupling with phenol. Alternatively, 3-(2-bromoethyl)pyridine is reacted with sodium phenoxide.

  • Reduction: The pyridine ring is hydrogenated using PtO₂ or Pd/C under pressure. This step converts the aromatic pyridine to the saturated piperidine.

  • Salt Formation: The resulting free base oil is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath Start 3-(2-Bromoethyl)pyridine (Precursor) Intermediate 3-(2-Phenoxyethyl)pyridine Start->Intermediate Reflux, MeCN Reagent1 Phenol + K2CO3 (Williamson Ether Synthesis) Reagent1->Intermediate ProductBase 3-(2-Phenoxyethyl)piperidine (Free Base) Intermediate->ProductBase 50 psi, MeOH Reagent2 H2, PtO2/Pd-C (Hydrogenation) Reagent2->ProductBase FinalSalt HCl Salt Product (Racemic) ProductBase->FinalSalt Precipitation Reagent3 HCl in Dioxane Reagent3->FinalSalt

Figure 1: Step-wise synthesis via pyridine reduction to ensure C3-regioselectivity.

Analytical Characterization

Verifying the structure requires distinguishing the 3-isomer from the 4-isomer and confirming the integrity of the ether linkage.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aromatic Region: Multiplets at 6.9–7.3 ppm (5H, phenoxy group).

    • Ether Linkage: Triplet or multiplet at ~4.0 ppm (2H, -CH₂O-).

    • Piperidine Ring:

      • The 3-substituted isomer lacks the symmetry of the 4-isomer.

      • Look for complex multiplets for the ring protons due to the chiral center at C3.

      • The C2 protons (adjacent to N and the substituent) will appear as distinct diastereotopic signals compared to the C6 protons.

  • ¹³C NMR:

    • Distinct signals for the piperidine carbons.[6][8] In the 3-isomer, all ring carbons are chemically non-equivalent, whereas the 4-isomer would show equivalence for C2/C6 and C3/C5 (if achiral/symmetric).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 206.15 (Free Base).

  • Fragmentation:

    • Loss of the phenoxy group (neutral loss of 94 Da) or cleavage of the ethyl linker is common.

    • Characteristic piperidine ring fragments (m/z 84) may be observed.

Analytical Logic Tree

AnalysisTree Sample Unknown Sample MS_Check MS (ESI+) [M+H] = 206.1? Sample->MS_Check NMR_Check 1H NMR Symmetry Check MS_Check->NMR_Check Mass Confirmed Isomer3 Complex Ring Signals (Asymmetric C2/C6) NMR_Check->Isomer3 Asymmetric Isomer4 Simplified Ring Signals (Symmetric) NMR_Check->Isomer4 Symmetric Chiral Chiral HPLC (Enantiomeric Excess?) Isomer3->Chiral If Purity > 98%

Figure 2: Decision tree for structural validation and isomer differentiation.

Handling, Stability, and Safety

Storage & Stability
  • Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

  • Shelf Life: >2 years if kept dry and away from light.

Safety Protocols
  • Hazards: Irritant to eyes, respiratory system, and skin.[9] Toxic if swallowed (standard for piperidine derivatives).

  • PPE: Nitrile gloves, safety goggles, and fume hood mandatory.

  • Spill Cleanup: Neutralize with weak base (sodium bicarbonate) before disposal, as the HCl salt is acidic.

Potential Applications in Drug Discovery

This scaffold acts as a "privileged structure" in medicinal chemistry due to the flexibility of the ethyl linker and the basic nitrogen.

  • Sigma Receptor Ligands: The 3-substituted piperidine mimics the spatial arrangement of known sigma-1 receptor agonists, often used in neuropsychiatric research.

  • Opioid Mimetics: Used as a building block for "fentanyl-adjacent" libraries where the core piperidine ring is modified to alter potency and metabolic stability.

  • Neurotransmitter Transporters: The phenoxyethyl group is a common motif in SERT/NET reuptake inhibitors. The 3-position provides a vector to explore subtle steric clashes in the transporter binding pocket that the 4-isomer cannot access.

References

  • ChemicalBook. (2024). 3-(2-Phenoxyethyl)piperidine CAS 914299-44-8 Entry.[1][3][10][11] Retrieved from

  • Mokrosz, J. L., et al. (1987). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry, 30(1), 222-225. (Foundational synthesis logic for 3-substituted phenoxy-piperidines).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).[12] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3).[12] Retrieved from

  • Sigma-Aldrich. (2024). Piperidine Hydrochloride Product Specification. Retrieved from

Sources

The 3-Substituted Piperidine Scaffold: From Racemic Pyridines to Chiral Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a diverse range of therapeutics, from GABA reuptake inhibitors to Janus kinase (JAK) inhibitors. Unlike its 4-substituted counterpart, which possesses a plane of symmetry, the 3-substituted piperidine introduces a chiral center at the C3 position. This stereochemical complexity presents unique challenges in synthesis, resolution, and salt formation.[1]

This guide analyzes the historical evolution of this scaffold, details the shift from racemic hydrogenation to asymmetric catalysis, and provides a field-validated protocol for the critical step of hydrochloride salt formation—a process often plagued by hygroscopicity and oil formation.

The Pharmacophore Evolution: Nipecotic Acid as the Anchor

The history of 3-substituted piperidines is inextricably linked to Nipecotic acid (piperidine-3-carboxylic acid). Early pharmacological studies identified nipecotic acid as a potent inhibitor of GABA (gamma-aminobutyric acid) uptake. However, its zwitterionic nature prevented it from crossing the Blood-Brain Barrier (BBB).[1]

This limitation drove the development of lipophilic derivatives.[1] The breakthrough came with Tiagabine (Gabitril), where a lipophilic anchor was attached to the nitrogen, allowing BBB penetration while retaining the 3-substituted pharmacophore essential for binding to the GAT-1 transporter.

Key Structural Advantages[1]
  • Chirality: The C3 stereocenter allows for fine-tuning of receptor affinity. For Tiagabine, the

    
    -enantiomer is the active species.[1][2]
    
  • Conformational Flexibility: The chair conformation of the piperidine ring allows substituents to adopt axial or equatorial orientations, maximizing binding pocket interactions.[1]

Synthetic Methodologies: The "How"

The synthesis of 3-substituted piperidines has evolved from brute-force reduction to elegant asymmetric catalysis.

Route A: Classical Pyridine Hydrogenation (The Racemic Route)

Historically, the most direct route was the catalytic hydrogenation of 3-substituted pyridines.

  • Catalysts: Platinum oxide (

    
    , Adams' catalyst) or Palladium on Carbon (
    
    
    
    ).[1]
  • Conditions: High pressure

    
    , acidic media (AcOH or HCl).[1]
    
  • The Challenge: Pyridines are aromatic and resistant to reduction.[1] Furthermore, the basic nitrogen can poison the catalyst.[1] Acidic media is used to protonate the pyridine, facilitating reduction but often yielding a racemic mixture requiring subsequent resolution.[1]

Route B: Asymmetric Hydrogenation (The Modern Standard)

To meet FDA requirements for enantiopurity (post-1992), asymmetric hydrogenation became dominant.[1]

  • Mechanism: Uses chiral transition metal complexes (Rhodium or Iridium) with chiral phosphine ligands (e.g., JosiPhos, BINAP).[1]

  • Key Insight: The use of additives like triethylamine or specific counter-ions can prevent catalyst deactivation and enhance enantiomeric excess (

    
    ).[1]
    
Visualization: Synthesis Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the starting material and chirality requirements.

SynthesisPathways Start Target: 3-Substituted Piperidine Pyridine Start: 3-Substituted Pyridine Start->Pyridine ChiralPool Start: Chiral Amino Acid Start->ChiralPool Hydrogenation Catalytic Hydrogenation (PtO2/H2) Pyridine->Hydrogenation Low Cost AsymHydrogenation Asymmetric Hydrogenation (Rh-JosiPhos) Pyridine->AsymHydrogenation High Value Enantiopure Enantiopure Product (>95% ee) ChiralPool->Enantiopure Ring Closure Racemate Racemic Mixture (Requires Resolution) Hydrogenation->Racemate AsymHydrogenation->Enantiopure Resolution Classical Resolution (Tartaric Acid) Racemate->Resolution Resolution->Enantiopure

Figure 1: Synthetic decision tree comparing classical hydrogenation/resolution pathways against modern asymmetric catalysis.

Hydrochloride Salt Formation Protocol

The formation of the hydrochloride salt is the most critical step for drug substance stability. 3-substituted piperidines are secondary amines; their free bases are often oils or low-melting solids prone to oxidation. The HCl salt confers crystallinity and stability.[1]

Expert Insight: A common failure mode in this step is the formation of a "gummy" hygroscopic oil rather than a discrete solid.[1] This is often due to residual water or the presence of protic solvents during salt formation.[1]

The Self-Validating Protocol

This protocol uses an anhydrous system to minimize hygroscopicity.[1]

Reagents Required[3][4][5][6][7][8][9][10]
  • Crude 3-substituted piperidine (Free Base)

  • Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether) – Non-polar, antisolvent.

  • Solvent B: 4M HCl in Dioxane (Anhydrous) – The proton source.

  • Solvent C: Acetonitrile (ACN) – For recrystallization if needed.

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Dissolution Dissolve the free base in 5-10 volumes of Solvent A (Ether/MTBE). Ensure the solution is clear. If the free base is an oil, ensure it is fully miscible.
2 Cooling Cool the solution to 0°C in an ice bath.
3 Acid Addition Add Solvent B (HCl in Dioxane) dropwise with vigorous stirring.[1] Monitor pH until it reaches ~2-3.[1]
4 Precipitation A white precipitate should form immediately.[1] Continue stirring at 0°C for 30 minutes.
5 Filtration Filter the solid under

or Argon atmosphere.[1] Wash the cake with cold Ether.[1]
6 Drying Dry in a vacuum oven at 40°C over

(phosphorus pentoxide).
Troubleshooting "The Gum"

If the product oils out (forms a sticky gum) instead of crystallizing:

  • Decant the supernatant.[1]

  • Add fresh anhydrous ether.

  • Triturate (scratch the side of the flask with a glass rod) vigorously.[1]

  • If that fails, dissolve the gum in a minimum amount of hot Acetonitrile and let it cool slowly.

Therapeutic Applications & Case Studies

Case Study 1: Tiagabine (Gabitril)[2][11]
  • Target: GAT-1 (GABA Transporter 1).[1][2][10][11]

  • Structure: A nipecotic acid derivative linked to a bis(3-methyl-2-thienyl) moiety.[2]

  • Significance: Proved that the 3-substituted piperidine core could be modified to cross the BBB.[1] The synthesis involves the resolution of racemic ethyl nipecotate using L-(+)-tartaric acid to isolate the

    
    -enantiomer before coupling.
    
Case Study 2: Tofacitinib (Xeljanz)
  • Target: JAK1/JAK3 Inhibitor (Rheumatoid Arthritis).[1]

  • Structure: Contains a 3-aminopiperidine core (specifically a pyrrolo[2,3-d]pyrimidine attached to a chiral piperidine ring).

  • Synthesis Note: The chiral 3-aminopiperidine synthesis is a major cost driver, often achieved via hydrogenation of 3-aminopyridine derivatives or enzymatic resolution.

Visualization: Salt Formation Workflow

The following diagram illustrates the critical decision points in the salt formation process to avoid oil formation.

SaltFormation FreeBase Start: Free Base (Oil/Solid) Dissolve Dissolve in Anhydrous Ether/MTBE FreeBase->Dissolve AddHCl Add 4M HCl in Dioxane (0°C) Dissolve->AddHCl CheckState Observation Check AddHCl->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Ideal OilGum Sticky Oil/Gum Forms CheckState->OilGum Issue Filter Filter under N2 & Wash Precipitate->Filter Triturate Decant & Triturate with Ether OilGum->Triturate Final Final Product: HCl Salt Filter->Final Triturate->CheckState Retry Recryst Recrystallize (Hot ACN) Triturate->Recryst Fails Recryst->Precipitate

Figure 2: Process flow for the conversion of piperidine free base to hydrochloride salt, including remediation for oiling out.

References

  • Andersen, K. E., et al. (1993).[1] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[2] Journal of Medicinal Chemistry. Link

  • Glorius, F., et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Describes the transition to chiral synthesis). Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for salt formation protocols).

  • Despois, A., & Cramer, N. (2025).[1][12] "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Link

  • ChemicalBook. "Piperidine hydrochloride synthesis and properties." (General physical property data). Link

Sources

Methodological & Application

Application Note: Preparation of 3-(2-Phenoxyethyl)piperidine Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a standardized, high-integrity protocol for the preparation, storage, and handling of 3-(2-Phenoxyethyl)piperidine hydrochloride (CAS: Variable depending on isomer/vendor, typically ~241.76 g/mol ) stock solutions.

This compound serves as a critical pharmacophore in the development of non-opioid analgesics and NMDA receptor modulators. While the hydrochloride salt form confers aqueous solubility, the lipophilic phenoxyethyl moiety creates a risk of precipitation in complex biological media. This protocol mitigates experimental variability caused by "crashing out," solvent toxicity, and freeze-thaw degradation.

Physicochemical Profile & Solubility Logic

Before handling, researchers must understand the competing forces within the molecule: the polar piperidinium chloride head group and the lipophilic phenoxy tail.

PropertyValue / DescriptionImpact on Protocol
Molecular Formula C₁₃H₁₉NO · HClBasis for Molarity calculations.
Molecular Weight ~241.76 g/mol Use exact batch MW from Certificate of Analysis (CoA).
Physical State White to off-white solidHygroscopic; equilibrate to RT before weighing.
Solubility (Water) High (>50 mM likely)Good for working solutions, risky for stock (hydrolysis risk).
Solubility (DMSO) High (>100 mM)Preferred for Master Stock due to cryo-stability and antimicrobial properties.
LogP (Base) ~2.5 - 3.0 (Predicted)Indicates membrane permeability but potential for aggregation in serum-free media.
Why DMSO for the Master Stock?

Although the HCl salt is water-soluble, we recommend Anhydrous Dimethyl Sulfoxide (DMSO) for the Master Stock (10 mM - 100 mM). Water stocks are prone to:

  • pH Drift: Dissolved CO₂ and the acidic nature of the HCl salt can alter pH over time.

  • Microbial Growth: Aqueous amine solutions can support bacterial growth if not sterile-filtered.

  • Freeze-Thaw Instability: Water expands upon freezing, potentially cracking vials or causing "salting out" effects where the compound precipitates at the freeze-front.

Protocol 1: Preparation of Master Stock (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in DMSO.

Materials
  • 3-(2-Phenoxyethyl)piperidine hydrochloride (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term DMSO storage due to leachables.

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Logic: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the effective mass.

  • Weighing: Weigh approximately 2.42 mg (for 1 mL) or 12.1 mg (for 5 mL) of the solid into a tared amber glass vial. Record the exact mass (

    
     in mg).
    
  • Volume Calculation: Do not rely on adding a fixed volume. Calculate the required DMSO volume (

    
    ) to achieve exactly 10 mM concentration using the formula:
    
    
    
    
    • Example: If you weighed 2.50 mg:

      
      
      
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • QC Check: Inspect against a light source. The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at <40°C.

  • Aliquot & Storage: Immediately dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or cryovials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Working Solutions & Serial Dilution

Objective: Dilute the stock into assay media without precipitating the compound or killing cells with excess DMSO.

Critical Constraint: The final DMSO concentration in the cell assay must typically remain < 0.5% (v/v) to avoid solvent artifacts.

The "Intermediate Step" Method

Directly adding 100% DMSO stock to cell media can cause localized precipitation (the "solvent shock" effect). Use an intermediate dilution step.

Workflow Diagram (Visualization)

DilutionProtocol cluster_legend Logic Flow Stock Master Stock (10 mM in DMSO) Inter Intermediate Solution (100 µM in Media/Buffer) [1% DMSO] Stock->Inter 1:100 Dilution (e.g., 10 µL Stock + 990 µL Media) Assay Assay Well (1 µM Final) [0.01% DMSO] Inter->Assay 1:100 Dilution (Add 1 µL Inter to 99 µL Cells) Step1 High Solubility High Solvent Risk Step2 Transition Phase Check for Precipitation Step3 Physiological Conditions Safe for Cells

Caption: Step-wise dilution strategy to prevent compound precipitation and minimize DMSO toxicity.

Procedure
  • Thaw: Thaw one aliquot of 10 mM Master Stock at room temperature. Vortex.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate by adding 10 µL of Master Stock to 990 µL of Assay Buffer (or Media).

    • Result: This solution contains 1% DMSO.

    • QC Check: Vortex and inspect. If the solution turns cloudy, the phenoxyethyl group is driving precipitation. Action: Increase the DMSO ratio or use a carrier protein (BSA) in the buffer.

  • Final Assay Addition:

    • Add 10 µL of the Intermediate Solution to 990 µL of cell suspension (or 1 µL to 100 µL).

    • Final Concentration: 1 µM compound.

    • Final DMSO: 0.01% (Safe for most sensitive cells).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash out" due to lipophilicity.Use the "Intermediate Step" method. Add 0.1% BSA to the buffer to sequester the lipophilic tail.
Yellowing of DMSO stock Oxidation of the amine.Discard. Ensure storage was in amber vials and under -20°C.
Cell toxicity in controls DMSO concentration >1%.Recalculate dilutions to keep DMSO <0.5%. Include a "Vehicle Only" control.
Inconsistent IC50 data Serial dilution errors or precipitation.Use a fresh tip for every dilution step. Verify solubility via Nephelometry if available.
Visualizing the Decision Tree

Troubleshooting Start Dilute Stock into Buffer Check Is Solution Clear? Start->Check Proceed Proceed to Assay Check->Proceed Yes Precip Cloudy/Precipitate Check->Precip No Fix1 Add 0.1% BSA (Carrier) Precip->Fix1 Option A Fix2 Reduce Concentration Precip->Fix2 Option B Fix1->Check Retest Fix2->Check Retest

Caption: Decision matrix for handling solubility issues during assay preparation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Hydrochloride Salts. PubChem.[1][2] Available at: [Link]

  • National Institutes of Health (NIH) - NCATS. Assay Guidance Manual: Compound Management and Handling. Provides authoritative guidelines on DMSO stock preparation and freeze-thaw cycles. Available at: [Link]

  • Way, L. et al. Enhancing the Reliability of Biological Assays: The Impact of Compound Management. J Biomol Screen. 2009.[3] (Discusses the impact of DMSO water absorption). Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 3-(2-Phenoxyethyl)piperidine HCl via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 3-(2-Phenoxyethyl)piperidine Hydrochloride via recrystallization.[1][2] This protocol is engineered based on the physicochemical properties of 3-substituted piperidine salts, utilizing solubility differentials between the amphiphilic cation and common synthetic impurities.[1]

Technical Support Guide: Purification of 3-(2-Phenoxyethyl)piperidine HCl

Physicochemical Analysis & Solvent Strategy

The Challenge: 3-(2-Phenoxyethyl)piperidine HCl presents a unique purification challenge due to its amphiphilic nature .[1]

  • Polar Moiety: The piperidinium chloride core is highly polar, ionic, and hygroscopic.[1]

  • Lipophilic Moiety: The phenoxyethyl side chain adds significant non-polar character.

Implication: Standard single-solvent systems often fail.[1] Water or pure methanol may dissolve the compound too well (preventing crystallization), while non-polar solvents (Hexane, Ether) will not dissolve it at all.[1] The most common failure mode is "oiling out" —where the compound separates as a liquid phase rather than a crystalline solid due to the melting point depression caused by impurities and solvent entrapment.[3][4][5]

Solvent System Selection Matrix
Solvent SystemRoleSuitabilityNotes
Isopropanol (IPA) Primary SolventHigh Best balance.[1] Dissolves the salt at reflux; poor solubility at RT.[1]
Ethanol / Diethyl Ether Solvent / Anti-solventHigh Classic amine salt method.[1] Excellent for removing non-polar impurities.[1]
Acetonitrile (ACN) Primary SolventMedium Good for rigid crystals, but risk of oiling out if wet.[1]
Water Co-solventLow Avoid if possible.[1][6] High loss of yield due to high solubility.[1]

Standard Operating Procedure (SOP)

Safety Warning: Piperidine derivatives can be irritants/toxic.[1][7] HCl salts are corrosive.[1] Perform all operations in a fume hood.

Protocol A: Single-Solvent Recrystallization (Recommended First Approach)

Best for: Removal of trace starting materials and colored impurities.[1]

  • Preparation: Place the crude solid (e.g., 5.0 g) in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid).

  • Reflux: Heat the mixture to a gentle reflux (82°C).

    • Observation: If the solid does not dissolve completely, add more IPA in 1 mL increments until a clear solution is obtained.[1]

  • Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or a fluted filter paper.[1]

  • Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.

    • Critical Step: Do not use an ice bath yet.[1] Rapid cooling induces oiling out.[1][4]

  • Crystallization: Once at RT, observe crystal formation. If crystals form, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold IPA (or 1:1 IPA/Ether).

  • Drying: Dry under high vacuum at 40°C for 4-6 hours.

Protocol B: Solvent/Anti-Solvent Precipitation

Best for: Stubborn oils or highly soluble residues.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) .[1]

  • Anti-Solvent Addition: While keeping the solution warm (approx. 40-50°C), add Diethyl Ether (or MTBE) dropwise.[1]

  • Turbidity Point: Stop adding ether when a faint, persistent cloudiness appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow to cool slowly to RT, then refrigerate.

Troubleshooting & Diagnostics

Issue: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Cause: The solution temperature is above the saturation point but below the melting point of the impure solvated salt.[1] Corrective Actions:

  • Re-heat: Bring the mixture back to a boil to redissolve the oil.

  • Dilute: Add slightly more of the good solvent (e.g., 10-15% more IPA).[1]

  • Seeding: Add a "seed crystal" of pure product (if available) to the cooling solution at ~40°C.

  • Trituration: If the oil solidifies into a gum upon cooling, decant the solvent and triturate (grind) the gum with dry Diethyl Ether or Hexane to induce crystallization.[1]

Issue: Low Yield

Cause: Product is too soluble in the chosen solvent or too much solvent was used.[1][4] Corrective Actions:

  • Concentrate: Evaporate 30-50% of the solvent and re-cool.

  • Second Crop: Save the mother liquor (filtrate), concentrate it, and repeat the crystallization process to harvest a second crop (note: this crop will be less pure).[1]

Issue: Colored Impurities Persist

Cause: Oxidation byproducts (N-oxides) or polymerized phenols.[1] Corrective Actions:

  • Charcoal Treatment: During the hot dissolution step (Step 3 in Protocol A), add Activated Carbon (5-10% by weight).[1] Stir at reflux for 5-10 minutes, then perform a hot filtration through Celite to remove the carbon.

Visual Workflows

Figure 1: Solvent Selection Logic

Decision tree for selecting the optimal purification route based on crude material behavior.

SolventSelection Start Start: Crude 3-(2-Phenoxyethyl)piperidine HCl SolubilityCheck Solubility Check (100 mg in 1 mL) Start->SolubilityCheck IPA Dissolves in Hot IPA? SolubilityCheck->IPA YesIPA Protocol A: Single Solvent (IPA) IPA->YesIPA Yes (Clear Solution) NoIPA Try Ethanol IPA->NoIPA No (Insoluble) EthanolCheck Dissolves in Hot Ethanol? NoIPA->EthanolCheck YesEtOH Protocol B: Solvent/Anti-Solvent (EtOH + Ether) EthanolCheck->YesEtOH Yes NoEtOH Check Free Base Conversion EthanolCheck->NoEtOH No

Caption: Logic flow for determining the optimal solvent system based on initial solubility testing.

Figure 2: Troubleshooting "Oiling Out"

Step-by-step intervention when the product separates as a liquid.

OilingOut Issue Problem: Product Oils Out Step1 Re-heat to Reflux (Redissolve) Issue->Step1 Step2 Add More Good Solvent (+10-15% Volume) Step1->Step2 Step3 Slow Cool with Vigorous Stirring Step2->Step3 Step4 Seed at ~40°C Step3->Step4

Caption: Corrective workflow for managing phase separation (oiling out) during cooling.

Frequently Asked Questions (FAQs)

Q: My product is hygroscopic and becomes sticky on the filter. What should I do? A: Piperidine salts are often hygroscopic.[1] Perform the filtration rapidly. If possible, use a nitrogen blanket or an inverted funnel flowing nitrogen over the Buchner funnel.[1] Dry the product immediately in a vacuum oven with P₂O₅ or silica desiccant.[1]

Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for primary amine hydrochlorides if there is any risk of residual acid or heat, as it can undergo condensation reactions (aldol-like) or form imines, although this is less of a risk with fully substituted salts.[1] However, piperidine HCl is often sparingly soluble in boiling acetone, making it a potential anti-solvent rather than a primary solvent.[1]

Q: The melting point is lower than the literature value (or expected value). A: A depressed melting point usually indicates:

  • Residual Solvent: Ensure the sample is dried under high vacuum (0.1 mbar) for >6 hours.

  • Isomeric Impurities: If the phenoxyethyl group was introduced via alkylation, check for N- vs. C-alkylation isomers using NMR.

  • Salt Stoichiometry: Ensure you have the mono-hydrochloride. Excess HCl can form hygroscopic adducts.[1]

References

  • BenchChem. (2025).[1][2][8][9] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Chloroethyl)piperidine hydrochloride Product Specification. Retrieved from [1][10]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Piperidines. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Tips & Tricks: Recrystallization and Troubleshooting. Retrieved from [1]

  • LibreTexts. (2022).[1] 3.6F: Troubleshooting Crystallization - Oiling Out. Retrieved from [1]

Sources

Technical Support Center: Minimizing Degradation of 3-(2-Phenoxyethyl)piperidine HCl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Phenoxyethyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing the degradation of this compound in solution. By understanding the principles of its stability and following the recommended procedures, you can ensure the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-(2-Phenoxyethyl)piperidine HCl solutions.

Q1: What are the primary factors that can cause the degradation of 3-(2-Phenoxyethyl)piperidine HCl in solution?

A1: The stability of piperidine-based compounds in solution is influenced by several factors. For 3-(2-Phenoxyethyl)piperidine HCl, the primary drivers of degradation are:

  • pH: The piperidine ring contains a basic nitrogen atom, making its derivatives' stability and solubility pH-dependent. Extreme pH values, both acidic and basic, can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways such as oxidation.

  • Light Exposure: Similar to many organic molecules, some piperidine compounds are photosensitive and can degrade upon exposure to light, particularly UV radiation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the piperidine ring or other susceptible moieties within the molecule.

  • Solvent Choice: The polarity and proticity of the solvent can influence the stability of the compound. For instance, polar aprotic solvents are generally preferred for N-alkylation reactions involving piperidine.

Q2: What is the recommended solvent for preparing a stock solution of 3-(2-Phenoxyethyl)piperidine HCl?

A2: For general use, preparing stock solutions in a high-purity, anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is recommended. For aqueous applications, using a buffered solution is critical to maintain a stable pH. The pKa of protonated piperidine is approximately 11.22; therefore, a buffer system that maintains the pH in the slightly acidic to neutral range (e.g., pH 4-7) is advisable to enhance solubility while minimizing base-catalyzed degradation.

Q3: How should I store my 3-(2-Phenoxyethyl)piperidine HCl solutions to ensure long-term stability?

A3: Proper storage is crucial for maintaining the integrity of your solutions. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Light Amber vials or storage in the darkProtects the compound from photodegradation.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayMinimizes exposure to oxygen, thereby reducing the risk of oxidation.
Container Tightly sealed, high-quality glass vialsPrevents solvent evaporation and contamination.
Q4: I observed precipitation in my stock solution. What could be the cause and how can I resolve it?

A4: Precipitation can occur due to a few reasons:

  • Salt Formation: If your solution, particularly in a solvent like DMF, is exposed to acidic vapors, it can lead to the formation of piperidine hydrochloride salts, which may have lower solubility. Ensure your storage area is free from acidic reagents.

  • Low Temperature Crystallization: Some compounds can crystallize out of solution at lower storage temperatures. Before use, allow the solution to warm to room temperature to see if the precipitate redissolves.

  • Solubility Limits: You may have exceeded the solubility limit of the compound in the chosen solvent. Verify the solubility data and consider preparing a more dilute stock solution.

II. Troubleshooting Guides

This section provides structured troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of new peaks in my HPLC chromatogram over time.

Possible Cause: Chemical degradation of 3-(2-Phenoxyethyl)piperidine HCl.

Investigative Protocol
  • Characterize the Degradants: Use HPLC-MS to obtain the mass of the impurity peaks. This information is crucial for proposing potential degradation pathways.

  • Perform Forced Degradation Studies: Systematically expose solutions of the compound to various stress conditions to identify the likely cause of degradation. This is a standard approach in pharmaceutical stability testing.

Forced Degradation Experimental Design
ConditionProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 N HCl at 60°C for 24 hoursCleavage of the ether linkage.
Basic Hydrolysis 0.1 N NaOH at 60°C for 24 hoursCleavage of the ether linkage, potential reactions involving the piperidine ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the piperidine nitrogen to an N-oxide or other oxidative degradation products.
Thermal Degradation Solution heated at 80°C for 48 hoursGeneral acceleration of all possible degradation pathways.
Photodegradation Expose solution to UV light (e.g., 254 nm) for 24 hoursPhotolytic cleavage or rearrangement.
Potential Degradation Pathway Diagram

G cluster_main 3-(2-Phenoxyethyl)piperidine HCl cluster_degradation Potential Degradation Products A 3-(2-Phenoxyethyl)piperidine B Phenol + 2-(Piperidin-3-yl)ethanol (Ether Cleavage) A->B Acid/Base Hydrolysis C 3-(2-Phenoxyethyl)piperidine N-oxide (Oxidation) A->C Oxidation (H₂O₂) D Glutaric Acid (Ring Opening) A->D Microbial/Oxidative Ring Cleavage

Caption: Potential degradation pathways of 3-(2-Phenoxyethyl)piperidine.

III. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 3-(2-Phenoxyethyl)piperidine HCl in anhydrous DMF.

Materials:

  • 3-(2-Phenoxyethyl)piperidine HCl (ensure high purity)

  • Anhydrous Dimethylformamide (DMF)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Inert gas (argon or nitrogen)

  • Analytical balance and appropriate weighing tools

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Work in a chemical fume hood and ensure all glassware is dry.

  • Weighing: Accurately weigh the required amount of 3-(2-Phenoxyethyl)piperidine HCl.

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add approximately 80% of the final volume of anhydrous DMF and sonicate or vortex until fully dissolved.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume with anhydrous DMF.

  • Inert Gas Purge: Transfer the final solution to a sterile, amber glass vial. Gently purge the headspace of the vial with argon or nitrogen for 30-60 seconds to displace oxygen.

  • Sealing and Storage: Immediately and tightly seal the vial. Store at 2-8°C in the dark.

Protocol 2: Monitoring Solution Stability by RP-HPLC

This protocol provides a general method for monitoring the stability of your solution over time.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex C18).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM ammonium acetate, pH 3).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (typically in the range of 254-280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and inject it into the HPLC system. This will serve as your baseline chromatogram.

  • Time-Point Sampling: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve the stock solution from storage.

  • Sample Preparation: Allow the stock solution to warm to room temperature. Prepare a sample for injection in the same manner as the T=0 sample.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Evaluation: Compare the chromatograms from each time point to the T=0 chromatogram. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks (degradants).

  • Quantification: Calculate the percentage of the parent compound remaining using the peak areas.

IV. References

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.

  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ScienceDirect. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Jubilant Ingrevia. (2024). Safety Data Sheet.

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]....

  • ACS Publications. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • PubMed Central. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.